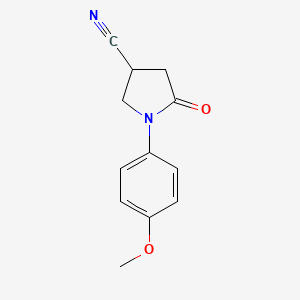

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVBLYFCSRZQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile under acidic conditions to form the desired product. The reaction typically requires the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Melting Points :

- The dihydropyrimidine analog (C₁₃H₁₁N₃O₂S) with a 4-methoxyphenyl group exhibits a high melting point (300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the lactam and nitrile groups) and planar aromatic stacking .

- Alkyl substituents (e.g., ethyl in C₁₃H₁₄N₂O) generally reduce melting points compared to methoxy groups, as seen in analogous compounds .

The nitrile group introduces strong electron-withdrawing effects, which may stabilize the pyrrolidine ring and facilitate nucleophilic additions or cyclizations .

Functional Group Diversity: Replacing the nitrile with a carboxylic acid (as in C₁₃H₁₃N₃O₅) significantly alters polarity and hydrogen-bonding capacity, making it more suitable for coordination chemistry or salt formation .

Biological Relevance :

- While direct bioactivity data for the target compound are unavailable, structurally related pyrrolidine and pyrimidine derivatives exhibit anti-inflammatory, antioxidant, and anticancer properties . For example, chalcone derivatives with methoxyphenyl groups demonstrate potent antioxidant effects in PC12 cells .

Biological Activity

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- CAS Number : 1017447-23-2

The compound features a pyrrolidine ring with a methoxyphenyl group and a carbonitrile functional group, which are believed to contribute to its biological activity.

Biological Activity Overview

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile has been studied for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has been tested against pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings suggest that modifications in the phenyl group can significantly enhance anticancer efficacy. In particular, certain derivatives demonstrated the ability to inhibit cell proliferation effectively .

The mechanism through which 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the methoxy group may enhance binding affinity, thereby modulating enzyme activity or receptor signaling pathways .

Research Findings and Case Studies

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | Significant antimicrobial activity against Gram-positive bacteria | Not specified |

| Study B | Inhibition of cancer cell proliferation in Panc-1 and MDA-MB-231 | Panc-1, MDA-MB-231 |

| Study C | Structure-activity relationship analysis indicates potential for further development | Various |

Case Study: Anticancer Efficacy

In one study, derivatives of 1-(4-Methoxyphenyl)-5-oxopyrrolidine were synthesized and evaluated for their cytotoxic effects on MDA-MB-231 cells. The most active compound demonstrated an EC50 value of approximately 7.3 ± 0.4 μM, indicating potent anticancer activity. The study suggested that these compounds could disrupt colony formation in cancer cells significantly .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar pyrrolidine derivatives, revealing that these compounds exhibited substantial activity against various bacterial strains. This suggests that 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile may also possess similar antimicrobial capabilities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, analogous pyrrolidine derivatives are synthesized by refluxing precursors (e.g., ketones, aldehydes, or nitriles) with ammonium acetate in ethanol under acidic or basic conditions for 10–20 hours . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios. Catalytic additives (e.g., acetic acid) may enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Reveals substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.4 ppm, pyrrolidine ring protons as multiplet clusters) .

- X-ray Crystallography : Provides absolute configuration and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing the crystal lattice) .

Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position. Conversely, the pyrrolidine carbonyl and nitrile groups serve as sites for nucleophilic attack (e.g., hydrolysis of nitrile to amide under acidic conditions) . Reactivity can be modulated by protecting the nitrile group during derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across structurally similar derivatives?

- Methodological Answer : Discrepancies arise from variations in substituents (e.g., piperidinyl vs. morpholinyl groups at the 2-position) or assay conditions (e.g., cell line specificity). Systematic structure-activity relationship (SAR) studies using isogenic cell lines and standardized protocols (e.g., MTT assays at 48–72 hours) are essential. Computational docking can predict binding affinities to targets like topoisomerase II or microbial enzymes .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., nitrile’s electrophilic carbon). Molecular dynamics simulations (50–100 ns trajectories) model binding stability to receptors (e.g., kinase active sites). Free energy perturbation (FEP) quantifies substituent effects on binding affinity .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) determine inhibition type (competitive/uncompetitive). Fluorescence quenching detects binding to enzyme active sites (e.g., tryptophan residues in β-lactamases). Radiolabeled analogs (³H/¹⁴C) track target engagement in cellular models .

Q. How does stereochemistry at the pyrrolidine ring impact pharmacological activity?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates stereoisomers. Comparative bioactivity assays (e.g., IC₅₀ values) reveal stereospecific effects. X-ray crystallography of enantiomer-enzyme complexes identifies differential hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.